Thiochloropyrimidine

Description

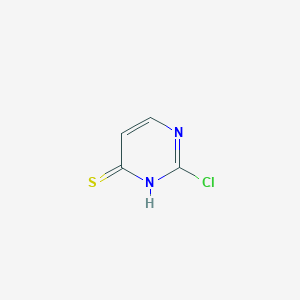

Thiochloropyrimidine refers to a class of pyrimidine derivatives characterized by the presence of sulfur (thio-) and chlorine (-chloro) substituents on the pyrimidine ring. Pyrimidines are heterocyclic aromatic compounds with a six-membered ring containing two nitrogen atoms at positions 1 and 2. For instance, 2-chloro-4-(3-nitrophenoxy)-6-(thiophen-2-yl) pyrimidine is a notable derivative synthesized via novel methods to improve yield and efficiency . Such compounds are pivotal in drug discovery due to their structural versatility, enabling interactions with biological targets such as enzymes and receptors.

Properties

IUPAC Name |

2-chloro-1H-pyrimidine-6-thione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3ClN2S/c5-4-6-2-1-3(8)7-4/h1-2H,(H,6,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWKVTWGTAQAXRC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(NC1=S)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3ClN2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

146.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of thiochloropyrimidine typically involves the chlorination of thiopyrimidine derivatives. One common method includes the reaction of 4,6-dihydroxypyrimidine with thionyl chloride in the presence of a chlorination catalyst such as boric acid. The reaction is carried out in ethylene dichloride as a solvent, with the mixture being heated to reflux. After the addition of thionyl chloride, the reaction mixture is cooled, and the product is isolated by crystallization and vacuum drying .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings to achieve efficient production .

Chemical Reactions Analysis

Types of Reactions: Thiochloropyrimidine undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom in this compound can be substituted by nucleophiles such as amines, thiols, and alkoxides, leading to the formation of diverse derivatives.

Oxidation and Reduction Reactions: The sulfur atom can undergo oxidation to form sulfoxides and sulfones, while reduction can yield thiol derivatives.

Cyclization Reactions: this compound can participate in cyclization reactions to form fused heterocyclic compounds.

Common Reagents and Conditions:

Substitution Reactions: Reagents such as sodium ethoxide, ammonia, and thiols are commonly used under basic conditions.

Oxidation Reactions: Oxidizing agents like hydrogen peroxide and m-chloroperbenzoic acid are employed.

Reduction Reactions: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Major Products:

- Substitution reactions yield a variety of this compound derivatives with different functional groups.

- Oxidation reactions produce sulfoxides and sulfones.

- Reduction reactions result in thiol derivatives .

Scientific Research Applications

Thiochloropyrimidine has a wide range of applications in scientific research:

Medicinal Chemistry: It serves as a building block for the synthesis of antiviral, anticancer, and antimicrobial agents.

Biology: this compound derivatives are used as probes to study enzyme mechanisms and as inhibitors of specific biological pathways.

Agriculture: It is utilized in the development of agrochemicals such as herbicides and fungicides.

Material Sciences: this compound-based compounds are explored for their potential use in organic electronics and as precursors for advanced materials.

Mechanism of Action

The mechanism of action of thiochloropyrimidine and its derivatives involves interaction with specific molecular targets. For instance, in medicinal applications, this compound derivatives can inhibit enzymes by binding to their active sites, thereby blocking their activity. The sulfur and chlorine atoms in the compound enhance its binding affinity and specificity towards the target enzymes. Additionally, this compound can modulate signaling pathways by interacting with key proteins involved in cellular processes .

Comparison with Similar Compounds

Structural Features and Substituent Effects

Thiochloropyrimidine derivatives are distinguished by their chloro-thiophenyl or alkylthio substituents. Comparatively:

- 2-Alkylthiopyrimidines (e.g., compounds 4a,b and 5a–c in ) feature alkylthio groups at position 2, which influence solubility and metabolic stability. Reactions with amines like diethylamine or morpholine yield derivatives with enhanced pharmacokinetic profiles .

- Thienopyrimidines (e.g., compounds 4a–d in ) incorporate thiophene moieties, improving antimicrobial and antitubercular activities .

Table 1: Structural and Functional Comparison of Pyrimidine Derivatives

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.